![molecular formula C21H13ClFN5O B277793 N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B277793.png)
N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as TBCA and has been synthesized through several methods, which will be discussed in The purpose of this paper is to provide an overview of TBCA, its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用机制
TBCA inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to the substrate, which is required for the enzymatic activity of CK2. As a result, the downstream signaling pathways that are regulated by CK2 are disrupted, leading to the induction of apoptosis in cancer cells and the suppression of inflammation.
Biochemical and Physiological Effects:
TBCA has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been shown to inhibit the proliferation of cancer cells by regulating the cell cycle. Additionally, TBCA has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
TBCA has several advantages for lab experiments, including its high yield and purity, and its ability to inhibit the activity of protein kinase CK2. However, TBCA has some limitations, including its limited solubility in water and its potential toxicity to non-target cells.
未来方向
There are several future directions for research on TBCA, including the development of more efficient synthesis methods, the identification of its potential targets other than CK2, and the evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, the potential applications of TBCA in the treatment of other diseases, such as neurodegenerative diseases, should be explored.
合成方法
TBCA can be synthesized through several methods, including the reaction of 3-chloro-4-methylphenylamine with 2-cyano-4-fluoro-benzoyl chloride in the presence of triethylamine and 1,2,3-benzotriazole. Another method involves the reaction of 3-chloro-4-methylphenylamine with 2-cyano-4-fluoro-benzoyl chloride in the presence of potassium carbonate and copper (I) iodide. The yield of TBCA obtained through these methods is high, and the purity is also satisfactory.
科学研究应用
TBCA has been extensively studied for its potential applications in scientific research. It has been found to inhibit the activity of protein kinase CK2, which plays a critical role in regulating various cellular processes, including cell growth, proliferation, and differentiation. TBCA has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, TBCA has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
属性
产品名称 |
N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide |
|---|---|
分子式 |
C21H13ClFN5O |
分子量 |
405.8 g/mol |
IUPAC 名称 |
N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C21H13ClFN5O/c1-12-2-5-15(10-17(12)22)28-26-19-7-4-14(9-20(19)27-28)25-21(29)16-6-3-13(11-24)8-18(16)23/h2-10H,1H3,(H,25,29) |
InChI 键 |
HSSUIFCAVHDYGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=C(C=C4)C#N)F)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=C(C=C4)C#N)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3-Methoxyphenyl)-2-{4-[3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277711.png)
![3-(2-Methoxyphenyl)-2-{4-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277712.png)
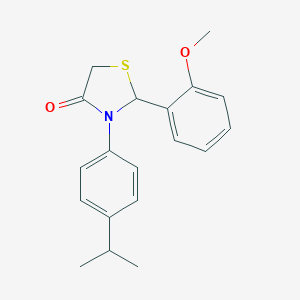
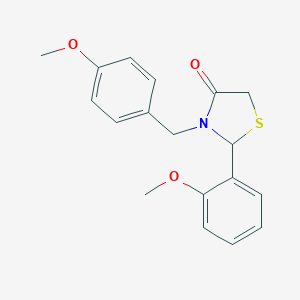
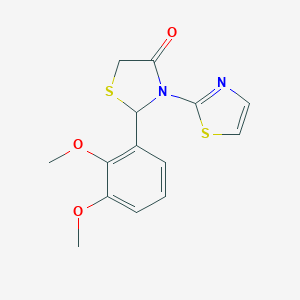
![3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B277718.png)
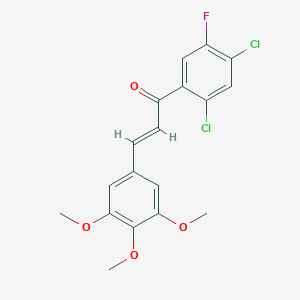

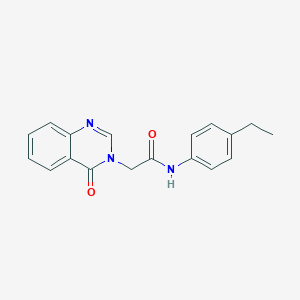
![4-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277726.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1-ethyl-1H-benzimidazole](/img/structure/B277730.png)


